

Application Notes: Intracerebroventricular Injection of LY367385 Hydrochloride

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Compound of Interest

Compound Name: LY367385 hydrochloride

Cat. No.: B8146353

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Introduction

LY367385 hydrochloride is a potent and selective competitive antagonist for the metabotropic glutamate receptor subtype 1a (mGluR1a).[1][2] It demonstrates high selectivity for mGluR1 over mGluR5 and other mGlu receptor subtypes.[3] Group I mGluRs, which include mGluR1 and mGluR5, are G-protein coupled receptors that activate phospholipase C (PLC), leading to the hydrolysis of phosphoinositides and mobilization of intracellular calcium.[3][4] Due to the critical role of mGluR1 in modulating neuronal excitability and synaptic plasticity, LY367385 is a valuable pharmacological tool for investigating various neurological processes and disorders.[2][5] Its applications include the study of excitotoxic neuronal death, seizure disorders, and long-term synaptic plasticity (LTP and LTD).[1][6][7]

Mechanism of Action

LY367385 exerts its effects by blocking the orthosteric binding site of the mGluR1 receptor, preventing its activation by the endogenous ligand, glutamate.[2] The neuroprotective properties of LY367385 are primarily attributed to its ability to enhance GABAergic synaptic transmission.[8] By antagonizing mGluR1 receptors, which are often located on GABAergic interneurons, LY367385 removes a tonic inhibitory control, leading to increased GABA release.[3][8][9] This enhancement of inhibitory neurotransmission counteracts the excessive excitation seen in conditions like ischemia and NMDA-induced toxicity.[1][8][10] Furthermore, some effects of mGluR1 modulation are mediated through the endocannabinoid system; mGluR1 activation can trigger the synthesis of endocannabinoids, which then act as retrograde

messengers to suppress GABA release.[9] LY367385 can prevent this process, thereby contributing to increased GABAergic tone.[9]

Quantitative Data

Table 1: In Vitro Potency and Concentration

Parameter	Value	Cell/Tissue Type	Assay	Reference
IC ₅₀	8.8 µM	Recombinant cells	Quisqualate-induced phosphoinositide hydrolysis	[5]
Selectivity	> 100 µM	Recombinant cells	No activity at mGluR2, 3, 4, 5, 6, 7, 8	[3][5]
In Vitro Concentration	100 - 300 µM	Organotypic hippocampal slices	sIPSC recording / OGD injury model	[9]

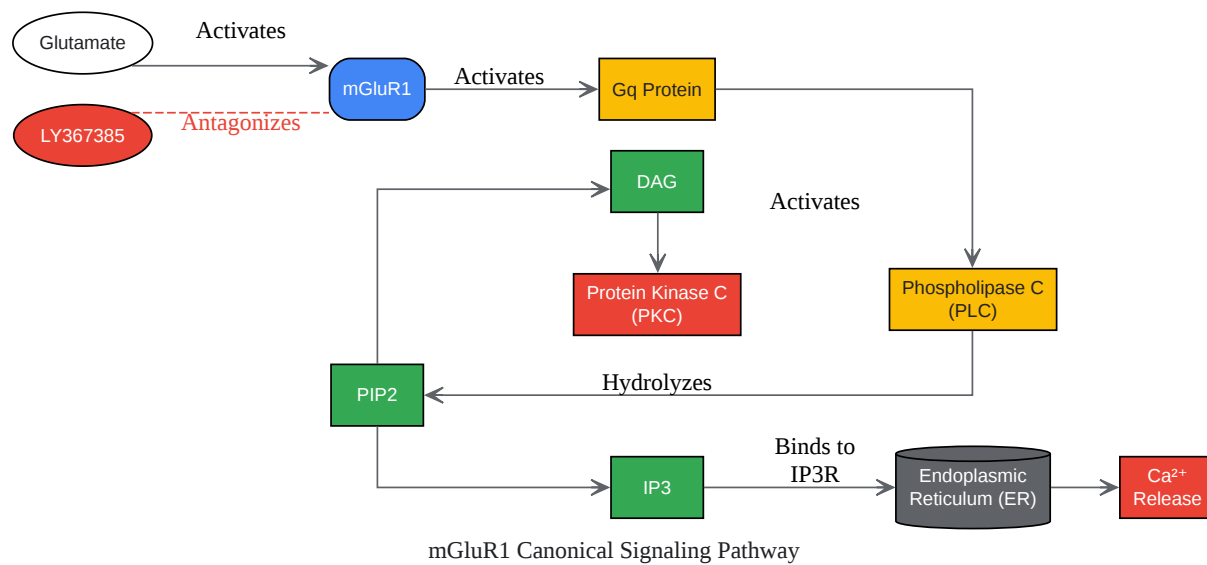
| In Vitro Concentration | 100 µM | Hippocampal slices | LTP / LTD experiments |[5] |

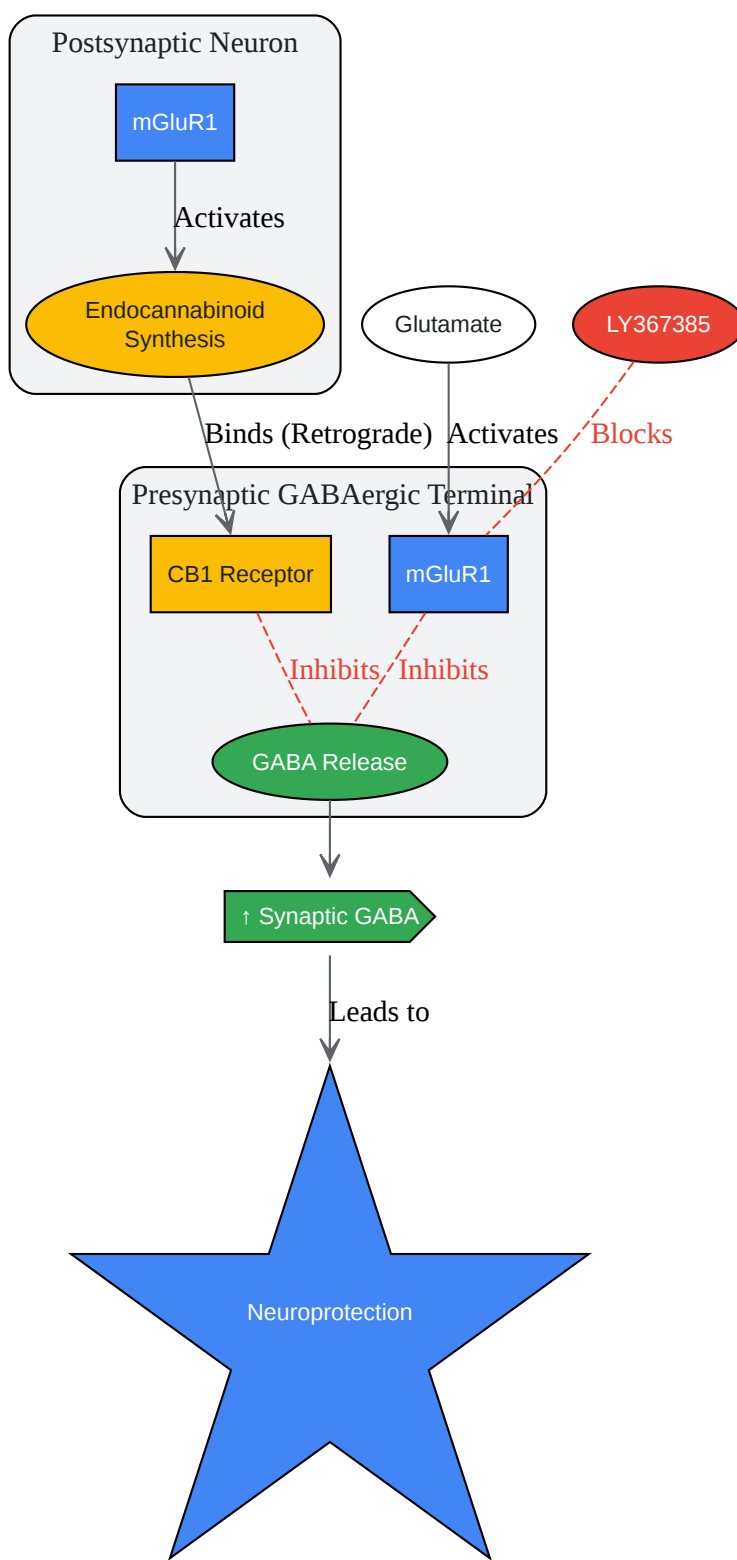
Table 2: In Vivo Intracerebroventricular (ICV) Dosing

Parameter	Value	Animal Model	Effect Measured	Reference
ED ₅₀	~10-20 nmol	Mice	Inhibition of DHPG-induced limbic seizures	[7]
Neuroprotection	100 nmol	Rats	Reduction of NMDA-induced neuronal death (intrastratial)	[10]

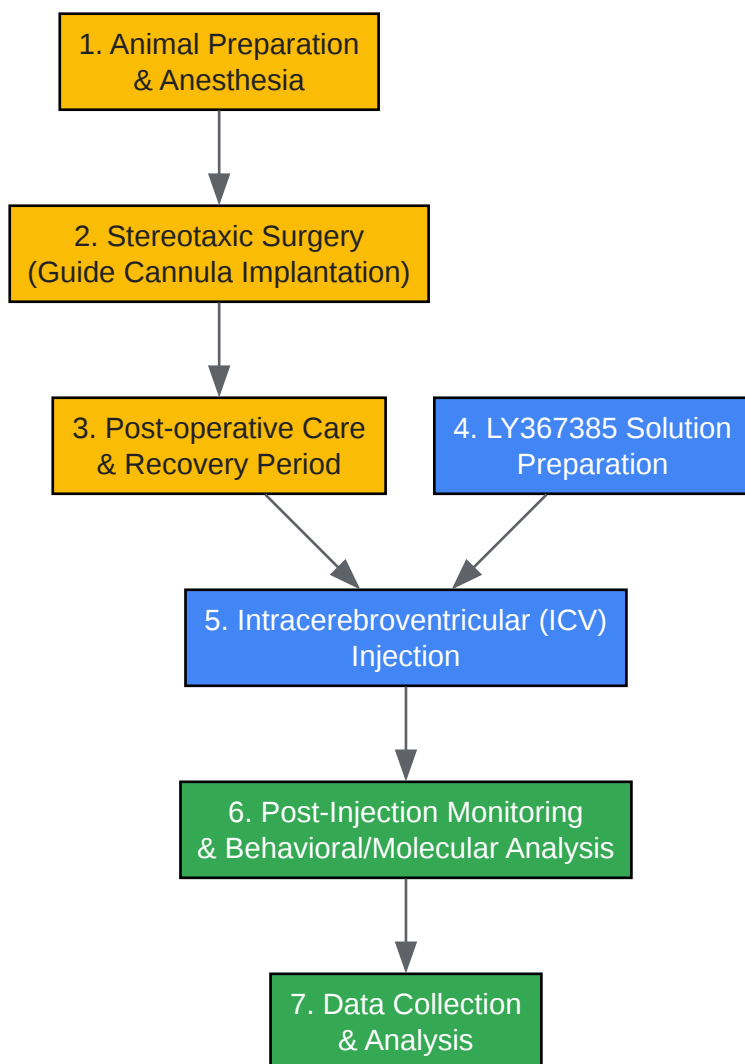
| Microdialysis | Not specified | Rats | Enhanced GABA release in corpus striatum [\[\[8\]](#) |

Visualized Signaling Pathways and Workflows





Proposed Neuroprotective Mechanism of LY367385



Experimental Workflow for ICV Injection Studies

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